molecular formula C6H8O2 B1234148 (E)-hex-3-ene-2,5-dione CAS No. 820-69-9

(E)-hex-3-ene-2,5-dione

Cat. No.: B1234148
CAS No.: 820-69-9
M. Wt: 112.13 g/mol
InChI Key: OTSKZNVDZOOHRX-ONEGZZNKSA-N
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Description

(E)-Hex-3-ene-2,5-dione is an organic compound characterized by a conjugated system of double bonds and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Hex-3-ene-2,5-dione can be synthesized through several methods. One common approach involves the aldol condensation of acetone with acrolein, followed by dehydration to form the conjugated dione. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and precise control of reaction parameters are crucial to achieving efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (E)-Hex-3-ene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione into corresponding alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the carbonyl groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.

Major Products Formed:

    Oxidation: Carboxylic acids, esters, or other oxidized products.

    Reduction: Alcohols, alkanes, or other reduced compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Hex-3-ene-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-hex-3-ene-2,5-dione involves its interaction with various molecular targets. The conjugated system allows the compound to participate in electron transfer reactions, making it a potential candidate for redox reactions. The carbonyl groups can form hydrogen bonds and interact with nucleophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

    (Z)-Hex-3-ene-2,5-dione: The cis isomer of (E)-hex-3-ene-2,5-dione, differing in the spatial arrangement of substituents around the double bond.

    Hexane-2,5-dione: A non-conjugated dione with similar carbonyl functionality but lacking the double bond conjugation.

    2,5-Hexanedione: Another related compound with a similar carbonyl structure but different reactivity due to the absence of conjugation.

Uniqueness: this compound is unique due to its conjugated system, which imparts distinct electronic properties and reactivity compared to its non-conjugated counterparts. This makes it valuable in applications requiring specific electronic characteristics and reactivity profiles.

Properties

IUPAC Name

(E)-hex-3-ene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5(7)3-4-6(2)8/h3-4H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSKZNVDZOOHRX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063462, DTXSID201020893
Record name 3-Hexene-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-Hex-3-ene-2,5-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820-69-9, 4436-75-3, 7319-23-5
Record name 3-Hexene-2,5-dione, (E)-
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Record name 3-Hexene-2,5-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexene-2,5-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexene-2,5-dione
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Record name 3-Hexene-2,5-dione
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Record name (E)-Hex-3-ene-2,5-diol
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Record name 3-Hexene-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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